3-Bromo-5-methyl-4-nitroanisole
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Overview
Description
3-Bromo-5-methyl-4-nitroanisole is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of anisole, characterized by the presence of bromine, methyl, and nitro functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-4-nitroanisole typically involves a multi-step process starting from anisole. The general steps include:
Nitration: Anisole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated anisole is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-4-nitroanisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products
Substitution: Products vary depending on the nucleophile used (e.g., 3-amino-5-methyl-4-nitroanisole).
Reduction: 3-Bromo-5-methyl-4-aminoanisole.
Oxidation: 3-Bromo-5-carboxy-4-nitroanisole.
Scientific Research Applications
3-Bromo-5-methyl-4-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-4-nitroanisole depends on the specific application and the target molecule
Electrophilic Aromatic Substitution: The bromine and nitro groups can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the aromatic ring.
Hydrogen Bonding: The nitro group can form hydrogen bonds with biological molecules, affecting their structure and function.
Redox Reactions: The nitro group can undergo redox reactions, influencing the redox state of the target molecule.
Comparison with Similar Compounds
3-Bromo-5-methyl-4-nitroanisole can be compared with other similar compounds such as:
4-Bromo-3-nitroanisole: Lacks the methyl group, resulting in different reactivity and applications.
3-Bromo-4-nitroanisole:
5-Bromo-2-nitroanisole: Different positioning of the bromine and nitro groups, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C8H8BrNO3 |
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Molecular Weight |
246.06 g/mol |
IUPAC Name |
1-bromo-5-methoxy-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-6(13-2)4-7(9)8(5)10(11)12/h3-4H,1-2H3 |
InChI Key |
NLXPCFCBVHYNGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])Br)OC |
Origin of Product |
United States |
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